

# filgotinib liver metabolism drug interactions

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## Compound Focus: Filgotinib

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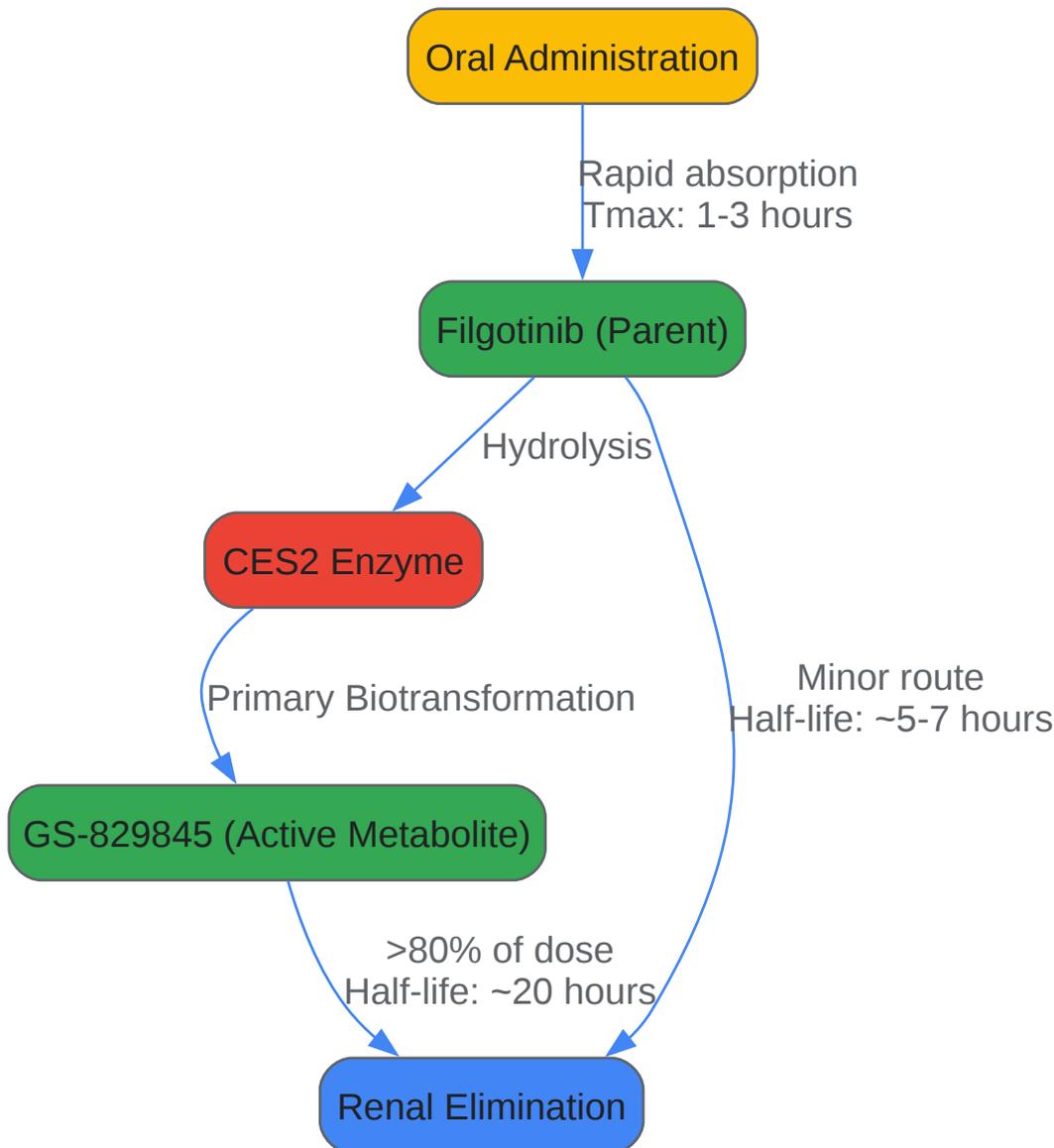
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## Filgotinib Metabolism and DDI Profile

Feature	Description	Clinical/Experimental Evidence
Primary Metabolizing Enzymes	Carboxylesterase 2 (CES2); minor role for CES1 [1] [2] [3].	In vitro studies using recombinant enzymes and human microsomes [4].
Primary Metabolite	GS-829845 (active, ~10-fold lower potency than parent) [1] [3].	-
CYP450 Inhibition	No clinically relevant inhibition of CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, or 3A4 [4].	In vitro assays; clinical study with CYP3A4 substrate midazolam showed no interaction [4].
Transporter Inhibition	No inhibition of P-gp, BCRP, BSEP, OATP1B1, OATP1B3, OAT1, OAT3, or OCT2 [4] [1].	In vitro cell systems [4].
UGT Inhibition	No clinically relevant inhibition of UGT1A1, 1A3, 1A4, 1A6, 1A9, 2B7, or 2B15 [4].	In vitro assays [4].
Protein Binding	Low in humans (Filgotinib: 55-59%; Metabolite: 39-44%) [1] [3].	In vitro equilibrium dialysis [3].

## Filgotinib Metabolism Pathway

The following diagram illustrates the primary metabolic pathway of **filgotinib** and its key pharmacokinetic properties, which underpin its low interaction potential.



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## Experimental Protocols for DDI Assessment

For researchers aiming to confirm or investigate these properties, here are summaries of key experimental methodologies.

## In Vitro Assessment of CYP450 Inhibition

This standard protocol evaluates the potential for **filgotinib** and its metabolite to inhibit major CYP enzymes.

- **Objective:** To determine if **filgotinib** or GS-829845 inhibits human cytochrome P450 enzymes [4].
- **Materials:** Recombinant human CYP enzymes or human liver microsomes, specific probe substrates (e.g., phenacetin for CYP1A2, bupropion for 2B6), NADPH regeneration system, **filgotinib**/GS-829845 at clinically relevant concentrations, LC-MS/MS for analysis [4].
- **Procedure:**
  - Incubate human liver microsomes with a probe substrate and NADPH in the presence/absence of **filgotinib** or its metabolite.
  - Use positive control inhibitors (e.g., ketoconazole for CYP3A4).
  - Measure the formation rate of the specific metabolite of the probe substrate over time using LC-MS/MS.
  - Calculate the percentage of enzyme activity remaining in the test group compared to the vehicle control.
- **Key Findings:** No significant inhibition of CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, or 3A4 was observed at clinically relevant concentrations [4].

## Clinical DDI Study with a Sensitive CYP3A4 Substrate

This clinical protocol validates the in vitro findings in a human population.

- **Objective:** To evaluate the effect of **filgotinib** on the pharmacokinetics of the sensitive CYP3A4 substrate midazolam in healthy volunteers [4].
- **Study Design:** Open-label, single-sequence or randomized crossover study.
- **Procedure:**
  - **Period 1:** Subjects receive a single oral dose of midazolam (e.g., 2-5 mg).
  - **Period 2:** Subjects receive multiple oral doses of **filgotinib** (e.g., 200 mg once daily) to steady state, followed by co-administration of a single dose of midazolam with **filgotinib**.
  - Collect serial blood samples after each midazolam dose to determine its plasma concentration-time profile.
  - Compare the geometric mean ratios (GMR) of midazolam's AUC and C<sub>max</sub> (with **filgotinib** vs. alone).

- **Key Findings:** The 90% confidence intervals for the GMR of midazolam AUC and Cmax fell entirely within the no-effect boundary (typically 80-125%), confirming no clinically relevant interaction [4].

## Key Takeaways for Researchers

- **Rapid Onset of Action:** The rapid absorption (Tmax: 1-3 hours) and short time to steady-state for the parent drug (2-3 days) make **filgotinib** suitable for conditions requiring quick therapeutic effect, as demonstrated in a case of acute severe ulcerative colitis [5].
- **Confidence in Combination Therapy:** The robust in vitro and clinical data support the co-administration of **filgotinib** with common medications (like methotrexate, statins, and oral contraceptives) without dose adjustments, simplifying clinical trial design and future treatment regimens [4] [1] [6].
- **Animal Model Considerations:** Be cautious when extrapolating DDI data from animal models. A 2025 rat study suggested berberine hydrochloride could affect **filgotinib**'s pharmacokinetics, a finding not observed in human studies, highlighting potential interspecies differences [7].

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